molecular formula C9H7BrClNO B1449259 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1508551-16-3

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No. B1449259
M. Wt: 260.51 g/mol
InChI Key: YJTCNFMDEZKMSO-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 1508551-16-3 . It is a powder with a molecular weight of 260.52 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C9H7BrClNO . The exact mass is 258.93995 g/mol .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 260.52 . The exact mass is 258.93995 g/mol, and it has a topological polar surface area of 29.1 Ų . It has a complexity of 224 .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are important in natural products and drugs. They play a crucial role in cell biology .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : Indole derivatives have shown potential as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
  • Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : 1,2,3-Triazoles, which can potentially be synthesized from “5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one”, have shown anticancer activity .
    • Method : The specific method of application is not mentioned in the source .
    • Results : These compounds exert anticancer activity by inhibiting enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor, which play an important role in the progression of deadly diseases .
  • Synthesis of 1,5-Naphthyridines

    • Field : Organic Chemistry
    • Application : 1,5-Naphthyridines are significant in medicinal chemistry due to their wide range of biological activities .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : These heterocycles have shown a variety of biological activities and have been studied extensively over the past 18 years .
  • Immunodetection Using BCIP/NBT Substrate

    • Field : Biochemistry
    • Application : BCIP/NBT is an ideal insoluble substrate for use with alkaline phosphatase .
    • Method : The specific method of application is not mentioned in the source .
    • Results : This system produces a blue-purple product. The intense color can be observed visually, is very stable, and will not fade upon exposure to light .
  • Synthesis of Imidazoquinolines Derivatives

    • Field : Organic Chemistry
    • Application : Imidazoquinolines derivatives have shown potential as biologically active compounds .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : These compounds have shown potential as mPGES-1 inhibitors with high selectivity (>1000-fold) over both COX-1 and COX-2 .
  • Preparation of Immunoconjugate Derivatives for Use as HER2 Modulators

    • Field : Biochemistry
    • Application : Immunoconjugate derivatives have shown potential as HER2 modulators .
    • Method : The specific method of preparation is not mentioned in the source .
    • Results : These compounds have shown potential as HER2 modulators .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-bromo-7-chloro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTCNFMDEZKMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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